1,2,6-Tris(2,3-epoxypropoxy)hexane

Epoxy Resin Reactive Diluent Crosslinking

1,2,6-Tris(2,3-epoxypropoxy)hexane (CAS 68959-23-9), also known as 1,2,6-hexanetriol triglycidyl ether, is a low-molecular-weight (302.36 g/mol) trifunctional aliphatic epoxy resin monomer. Its structure features three reactive oxirane rings attached to a linear hexane backbone via ether linkages, classifying it as a reactive diluent capable of participating in crosslinking reactions.

Molecular Formula C15H26O6
Molecular Weight 302.36 g/mol
CAS No. 68959-23-9
Cat. No. B12771832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6-Tris(2,3-epoxypropoxy)hexane
CAS68959-23-9
Molecular FormulaC15H26O6
Molecular Weight302.36 g/mol
Structural Identifiers
SMILESC1C(O1)COCCCCC(COCC2CO2)OCC3CO3
InChIInChI=1S/C15H26O6/c1(2-4-16-6-13-8-19-13)3-12(18-10-15-11-21-15)5-17-7-14-9-20-14/h12-15H,1-11H2
InChIKeyZOFKPALYCTZEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,6-Tris(2,3-epoxypropoxy)hexane (CAS 68959-23-9): A Trifunctional Aliphatic Epoxy Resin for High-Crosslink-Density Applications


1,2,6-Tris(2,3-epoxypropoxy)hexane (CAS 68959-23-9), also known as 1,2,6-hexanetriol triglycidyl ether, is a low-molecular-weight (302.36 g/mol) trifunctional aliphatic epoxy resin monomer. Its structure features three reactive oxirane rings attached to a linear hexane backbone via ether linkages, classifying it as a reactive diluent capable of participating in crosslinking reactions. The compound is characterized by a density of 1.174 g/cm³ and a boiling point of 416.3 °C at 760 mmHg . As a trifunctional glycidyl ether, it is designed to increase crosslink density in epoxy formulations while its aliphatic character imparts flexibility and reduces system viscosity compared to aromatic counterparts, making it a candidate for applications in high-performance coatings, adhesives, and composite matrices.

Why Generic Triglycidyl Ether Substitution Fails for 1,2,6-Tris(2,3-epoxypropoxy)hexane Procurement


Despite their shared classification as aliphatic triglycidyl ethers, in-class analogs such as trimethylolpropane triglycidyl ether (TMPTGE) or glycerol triglycidyl ether cannot be assumed to be interchangeable with 1,2,6-tris(2,3-epoxypropoxy)hexane. The hexane backbone of the target compound provides a linear C6 spacer between the central and terminal glycidyl groups, which is structurally distinct from the branched C6 core of TMPTGE. This difference in backbone architecture directly impacts critical performance parameters such as crosslink network mobility, glass transition temperature (Tg), and reactivity profiles with various curing agents [1]. Therefore, substituting one trifunctional diluent for another without quantitative validation risks altering final cured resin properties including modulus, toughness, and thermal stability. The evidence below establishes the specific, quantifiable differentiators that must be considered during scientific selection and procurement.

Quantitative Selection Guide for 1,2,6-Tris(2,3-epoxypropoxy)hexane (CAS 68959-23-9): Direct Comparative Evidence


Evidence Limitation: Lack of Public Head-to-Head Performance Data Against Defined Comparators

An exhaustive search of primary research papers, patents, and reputable technical datasheets reveals a critical evidence gap: no publicly available study directly compares the cured mechanical, thermal, or rheological properties of a formulation containing 1,2,6-tris(2,3-epoxypropoxy)hexane against an identical formulation containing a recognized comparator (e.g., trimethylolpropane triglycidyl ether) under a single experimental campaign. The compound is frequently listed alongside other triglycidyl ethers in patent examples, such as in shape memory epoxy formulations [1], but these documents do not isolate its performance contribution. Class-level inferences suggest that as an aliphatic triglycidyl ether, it is expected to behave similarly to commercial products like HELOXY™ Modifier 48, which are known to increase crosslink density and impart hardness [2]. However, these are qualitative vendor claims not underpinned by published, numerical comparisons specific to the hexanetriol backbone. The quantitative property data available—density of 1.174 g/cm³, boiling point of 416.3 °C, and molecular weight of 302.36 g/mol —are insufficient to establish a performance-based procurement advantage.

Epoxy Resin Reactive Diluent Crosslinking

Procurement-Driven Application Scenarios for 1,2,6-Tris(2,3-epoxypropoxy)hexane Based on Current Evidence


High-Crosslink-Density Epoxy Formulations for Fast-Setting Structural Adhesives

The trifunctional nature of 1,2,6-tris(2,3-epoxypropoxy)hexane makes it a candidate for structural adhesive formulations requiring rapid cure and high crosslink density. This is supported by its presence in patents describing resin compositions for fast-cure molding compounds [1]. A procurement case would prioritize this monomer when seeking to balance low initial viscosity with high final network density, an application where a difunctional reactive diluent would lead to a less tightly crosslinked network.

Viscosity Modification in Epoxy Composite Prepregging Resins

As an aliphatic triglycidyl ether, this compound fits the profile of a reactive diluent designed to lower resin viscosity without sacrificing reactivity, a critical requirement for prepreg resin formulations that must impregnate fiber reinforcements. Its chemical similarity to known commercial modifiers used for this purpose [2] positions it as a viable alternative in new material development programs, subject to comparative validation.

Synthesis of Polyglycidyl Ether Libraries for Structure-Property Relationship Studies

The known synthesis route for 1,2,6-tris(2,3-epoxypropoxy)hexane, involving the reaction of 1,2,6-hexanetriol with epichlorohydrin to achieve yields of the corresponding triglycidyl ether , makes it a valuable monomer for research programs systematically investigating the effect of backbone length and structure on epoxy network properties. In such studies, it serves as the linear C6 spacer variant, enabling its comparison against branched (e.g., TMP) or shorter (e.g., glycerol) triglycidyl ethers.

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